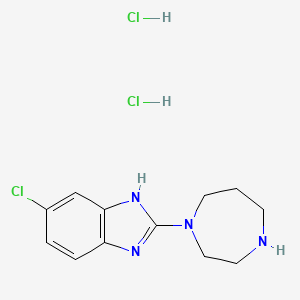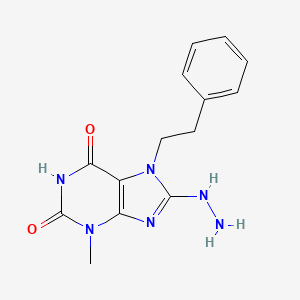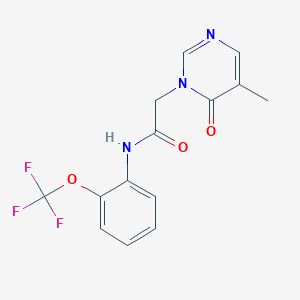
Ethyl 2-(2,4-Dichloro-5-(((3-(2-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2,4-Dichloro-5-(((3-(2-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate is a synthetic compound with multifaceted applications in scientific research and industry. Its structure consists of complex functional groups that endow it with unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,4-Dichloro-5-(((3-(2-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate typically involves a series of reactions beginning with chlorination and acetylation of phenolic compounds. This is followed by a series of esterification and nitration reactions to incorporate the nitrophenoxy and thienyl groups. The key steps include:
Chlorination: : Introduction of chlorine atoms at the 2,4-positions on the phenyl ring.
Acetylation: : Formation of the ethyl ester functional group.
Nitration and Thiophene Introduction: : Incorporating nitrophenoxy and thienyl groups through nitration and coupling reactions.
Industrial Production Methods
Industrially, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and controlled temperature conditions are employed to ensure high efficiency and consistent quality.
化学反応の分析
Types of Reactions
Ethyl 2-(2,4-Dichloro-5-(((3-(2-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate can undergo various types of chemical reactions, including:
Oxidation: : Introduction of oxygen atoms leading to the formation of oxides.
Reduction: : Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts like palladium.
Major Products Formed
Major products from these reactions include oxidized derivatives, reduced compounds, and substituted analogs. Each product's formation depends on the specific reagents and conditions used.
科学的研究の応用
In Chemistry
In chemistry, this compound is used as an intermediate in synthesizing more complex molecules. Its unique functional groups make it a valuable starting material for various reactions.
In Biology
Biologically, Ethyl 2-(2,4-Dichloro-5-(((3-(2-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate is studied for its potential interactions with cellular components, providing insights into cell signaling pathways and enzymatic reactions.
In Medicine
Medically, research explores its potential as a therapeutic agent due to its bioactive properties. Studies investigate its effects on disease models, aiming to understand its mechanisms and therapeutic potential.
In Industry
Industrially, it is utilized in manufacturing specialty chemicals, contributing to the production of materials with specific properties such as polymers and coatings.
作用機序
The mechanism of action of Ethyl 2-(2,4-Dichloro-5-(((3-(2-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate involves its interaction with molecular targets, such as enzymes or receptors. The nitrophenoxy and thienyl groups play crucial roles in binding to these targets, influencing cellular pathways and eliciting specific biological responses.
類似化合物との比較
Ethyl 2-(2,4-Dichloro-5-(((3-(2-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate is compared with compounds like Ethyl 2-(2,4-Dichloro-5-(((3-(phenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate and Ethyl 2-(2,4-Dichloro-5-(((3-(nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate. These compounds share structural similarities but differ in their functional groups, leading to variations in reactivity, bioactivity, and applications.
Conclusion
This compound is a compound of significant interest in various fields of research and industry. Its synthesis, reactivity, and applications highlight its versatility and potential for future studies.
特性
IUPAC Name |
ethyl 2-[2,4-dichloro-5-[[3-(2-nitrophenoxy)thiophene-2-carbonyl]amino]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O7S/c1-2-30-19(26)11-31-18-10-14(12(22)9-13(18)23)24-21(27)20-17(7-8-33-20)32-16-6-4-3-5-15(16)25(28)29/h3-10H,2,11H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDDOSSJPOFNAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)NC(=O)C2=C(C=CS2)OC3=CC=CC=C3[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}pyridine](/img/structure/B2611153.png)
![N-{3-[1-(phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B2611154.png)

![4-methyl-6-methylsulfanyl-N-[3-(1-phenylethoxy)propyl]-2-thiophen-2-ylpyrimidine-5-carboxamide](/img/structure/B2611156.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2611158.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6Ar,6bS,8R,8aR,12aS,14bR)-8a-carboxy-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2611160.png)

![1-(4-bromophenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2611165.png)

![2-[(2-Bromo-6-methylpyridin-3-yl)formamido]-3-phenylpropanamide](/img/structure/B2611170.png)

![ethyl 3-(4-fluorophenyl)-4-oxo-5-(3,4,5-trimethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2611173.png)

